molecular formula C28H26O10 B12867422 9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one

9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one

Cat. No.: B12867422
M. Wt: 522.5 g/mol
InChI Key: FQJXRFGTBCRYIR-UHFFFAOYSA-N
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Description

The compound “9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including benzo[d][1,3]dioxole, naphthofuran, and tetrahydro[1,3]dioxolo[4,5-c]pyran, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Construction of the naphthofuran core via Friedel-Crafts acylation or similar aromatic substitution reactions.
  • Introduction of the tetrahydro[1,3]dioxolo[4,5-c]pyran group through glycosylation or related methods.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography or recrystallization.
  • Scale-up processes to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

  • Oxidation of hydroxyl groups may yield ketones or aldehydes.
  • Reduction of carbonyl groups may yield alcohols.
  • Substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme and blocking its activity.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxy-naphtho[2,3-c]furan-1(3H)-one
  • 4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one

Uniqueness

The uniqueness of “9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one” lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-3H-benzo[f][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O10/c1-28(2)37-24-19(10-29)35-27(22(30)25(24)38-28)36-23-15-6-4-3-5-14(15)20(21-16(23)11-32-26(21)31)13-7-8-17-18(9-13)34-12-33-17/h3-9,19,22,24-25,27,29-30H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXRFGTBCRYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OCO7)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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